molecular formula C5H7NO B1601889 N-Ethylprop-2-ynamide CAS No. 2682-33-9

N-Ethylprop-2-ynamide

Cat. No. B1601889
CAS RN: 2682-33-9
M. Wt: 97.12 g/mol
InChI Key: FZJYKFBXZVSIRY-UHFFFAOYSA-N
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Description

N-Ethylprop-2-ynamide is a chemical compound with the molecular formula C5H7NO and a molecular weight of 97.12 g/mol. It is available for purchase from various chemical suppliers .


Synthesis Analysis

Ynamides, a class of compounds to which N-Ethylprop-2-ynamide belongs, have emerged as key building blocks in organic synthesis . The electron-donating ability of the nitrogen atom strongly polarizes the triple bond, allowing for transformations to proceed with levels of chemo-, regio-, and stereo-selectivities that cannot be reached with classical alkynes .


Molecular Structure Analysis

While specific structural analysis data for N-Ethylprop-2-ynamide was not found, general methods for analyzing the structure of small molecules include techniques such as Fourier transform infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA) .


Chemical Reactions Analysis

Ynamides, including N-Ethylprop-2-ynamide, have been used in a variety of chemical transformations, demonstrating their versatility as reagents . They can be used for the generation of highly reactive and otherwise inaccessible intermediates and for the inclusion of nitrogen-based functionalities into organic molecules .

Scientific Research Applications

Synthesis Techniques

N-Ethylprop-2-ynamide, also known as a 2-ynamide, is prominently used in synthesis techniques involving various catalysts. For instance, it can be synthesized through PdII catalyzed oxidative carbonylation, offering a safer alternative to previous methods that relied on dangerous solvents and gas mixtures (Hughes et al., 2017). Additionally, the copper(I)-catalyzed nucleophilic addition of ynamides to acyl chlorides and activated N-heterocycles at room temperature is a significant development, facilitating the production of 3-aminoynones and 1,2-dihydro-N-heterocycles (Zhang et al., 2014).

Advancements in Organic Synthesis

Ynamides are increasingly recognized for their versatility in organic synthesis. They are particularly effective in the rapid assembly of structurally complex N-containing molecules, including valuable N-heterocycles (Chen et al., 2020). Furthermore, ynamides' unique functional group activates carbon-carbon triple bonds, making them suitable for creating nitrogen-containing products, which are significant in natural products and medicinal molecules (Wang et al., 2014).

Applications in Chemical Reactions

Ynamides have been used in various chemical reactions. For instance, they are involved in the regio- and stereoselective synthesis of 2-amino-1,3-diene derivatives through ruthenium-catalyzed coupling (Saito et al., 2011). They also play a role in the anti-Michael Regio- and Stereoselective Hydroamination of Activated N-Allenamides (Hourtoule et al., 2022).

Medicinal Chemistry and Drug Development

While specific applications in medicinal chemistry are not directly linked to N-Ethylprop-2-ynamide, the structural and chemical properties of ynamides, in general, offer potential in this field. For example, the synthesis of highly substituted indolines and indoles via intramolecular cycloaddition of ynamides, important in medicinal chemistry, showcases their utility (Dunetz & Danheiser, 2005).

Safety And Hazards

While specific safety data for N-Ethylprop-2-ynamide was not found, it’s important to handle all chemical compounds with care, following safety guidelines provided by manufacturers or in safety data sheets .

Future Directions

While specific future directions for N-Ethylprop-2-ynamide were not found, the field of organic synthesis, particularly involving ynamides, continues to evolve, with ongoing research into new synthesis methods and applications . The use of ynamides in the synthesis of complex molecules is an area of active research and development .

properties

IUPAC Name

N-ethylprop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-3-5(7)6-4-2/h1H,4H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJYKFBXZVSIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577775
Record name N-Ethylprop-2-ynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylprop-2-ynamide

CAS RN

2682-33-9
Record name N-Ethyl-2-propynamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2682-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylprop-2-ynamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylprop-2-ynamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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